molecular formula C20H26O3 B11153790 3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B11153790
M. Wt: 314.4 g/mol
InChI Key: AKPTZGXPDOKWAD-UHFFFAOYSA-N
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Description

3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a hexyl chain, a methyl group, and a 2-methylprop-2-en-1-yloxy group attached to a chromen-2-one core

Preparation Methods

The synthesis of 3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Scientific Research Applications

3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties, make it a subject of interest in biological research.

    Medicine: Its potential therapeutic effects are being explored for the development of new drugs targeting various diseases, including cancer and cardiovascular disorders.

    Industry: The compound is used in the formulation of fragrances, flavorings, and cosmetics due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

3-hexyl-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

3-hexyl-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one

InChI

InChI=1S/C20H26O3/c1-5-6-7-8-9-18-15(4)17-11-10-16(22-13-14(2)3)12-19(17)23-20(18)21/h10-12H,2,5-9,13H2,1,3-4H3

InChI Key

AKPTZGXPDOKWAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=C)C)OC1=O)C

Origin of Product

United States

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